molecular formula C20H19N3O3S3 B2878291 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 394227-86-2

4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No. B2878291
M. Wt: 445.57
InChI Key: SOHSJPXIHHJGPL-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, also known as DASB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DASB is a synthetic organic compound that belongs to the class of sulfonamides and thiazoles. It is a yellow crystalline powder that is soluble in organic solvents.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide' involves the reaction of 4-(thiophen-2-yl)thiazol-2-amine with N,N-diallylsulfamide in the presence of a coupling agent, followed by the addition of benzoyl chloride to the resulting product.

Starting Materials
4-(thiophen-2-yl)thiazol-2-amine, N,N-diallylsulfamide, Coupling agent, Benzoyl chloride

Reaction
Step 1: Dissolve 4-(thiophen-2-yl)thiazol-2-amine and N,N-diallylsulfamide in a suitable solvent., Step 2: Add a coupling agent to the reaction mixture and stir for a period of time to allow for the formation of an intermediate product., Step 3: Add benzoyl chloride to the reaction mixture and stir for a period of time to allow for the formation of the final product., Step 4: Isolate the product by filtration or other suitable means and purify as necessary.

Mechanism Of Action

The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions and protons. By inhibiting carbonic anhydrase, 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide may disrupt the balance of bicarbonate ions and protons, leading to a reduction in pH and subsequent inhibition of cellular processes.

Biochemical And Physiological Effects

4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to have anti-inflammatory properties. 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has several advantages for use in lab experiments. It is stable under a range of conditions, and can be easily synthesized in high yields and purity. 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is also soluble in organic solvents, making it easy to handle and manipulate. However, 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has some limitations for use in lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy as a cancer treatment. Another area of interest is its neuroprotective properties, and its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to explore the antimicrobial properties of 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide and its potential applications in the field of medicine.

Scientific Research Applications

4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to be an effective inhibitor of carbonic anhydrase, an enzyme that is involved in many physiological processes. 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has also been shown to have antimicrobial activity against a range of bacteria and fungi.

properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S3/c1-3-11-23(12-4-2)29(25,26)16-9-7-15(8-10-16)19(24)22-20-21-17(14-28-20)18-6-5-13-27-18/h3-10,13-14H,1-2,11-12H2,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHSJPXIHHJGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

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